![molecular formula C7H7N3O2 B598812 6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 18149-53-6](/img/structure/B598812.png)
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and robustness. This technique allows for the rapid preparation of pyrrolopyrimidine derivatives with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in DMF.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Halogenation reactions are common, where halogen atoms are introduced to enhance the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in acetonitrile.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, which have shown significant activity against various cancer cell lines .
Scientific Research Applications
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as a kinase inhibitor, targeting enzymes involved in cell signaling pathways.
Medicine: Demonstrates potential as an anticancer agent, inducing apoptosis in cancer cells.
Industry: Employed in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Uniqueness
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific substitution pattern, which enhances its binding affinity to kinase enzymes and improves its pharmacological profile .
Properties
CAS No. |
18149-53-6 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.152 |
IUPAC Name |
6-methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7N3O2/c1-3-2-4-5(8-3)9-7(12)10-6(4)11/h2H2,1H3,(H2,9,10,11,12) |
InChI Key |
PORCFXCBBRNODS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C1)C(=O)NC(=O)N2 |
Synonyms |
6-Methyl-7H-pyrrolo[2,3-d]pyriMidine-2,4-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


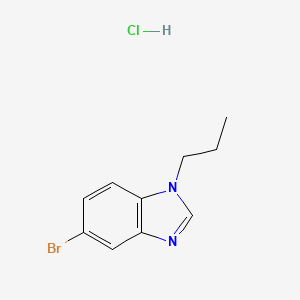

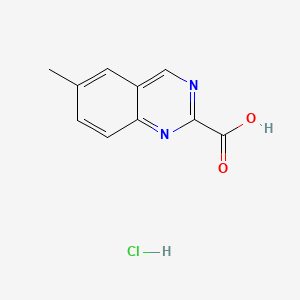
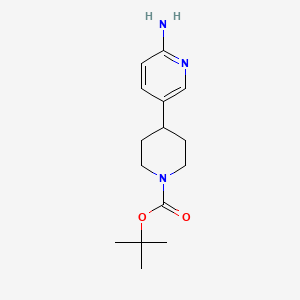
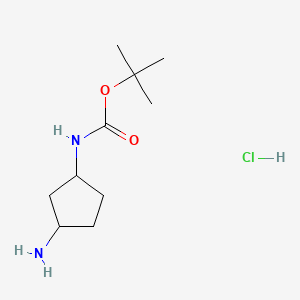

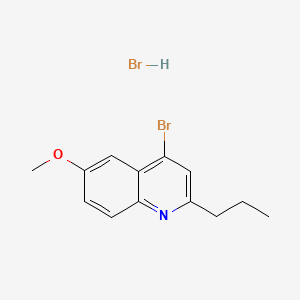
![Carbamic acid, [(1S)-3-cyano-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/new.no-structure.jpg)
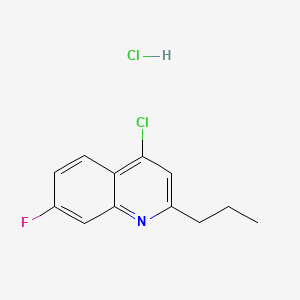
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-](/img/structure/B598741.png)
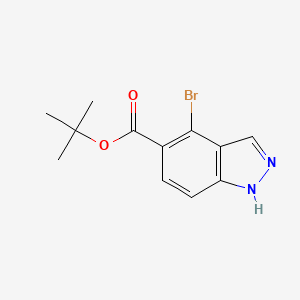
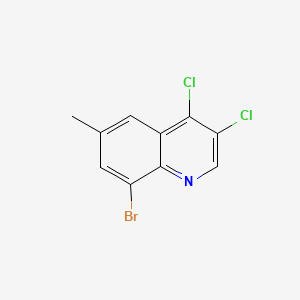

![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)
